2-Chloro-4-isopropoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-propan-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)11-7-3-4-10-8(9)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMZKLHWXBGQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 4 Isopropoxypyridine and Its Structural Analogues
Strategic Approaches to Pyridine (B92270) Ring Functionalization at C-2 and C-4 Positions
The functionalization of the pyridine ring at the C-2 and C-4 positions is a critical aspect of synthetic organic chemistry, providing pathways to a wide array of valuable compounds. These positions are inherently susceptible to nucleophilic attack, a characteristic that is exploited in various synthetic strategies. The introduction of substituents at these specific carbons can be achieved through several methodologies, including nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The choice of strategy often depends on the desired final product and the nature of the starting materials.
Nucleophilic Aromatic Substitution (SNAr) Routes for Chloro and Isopropoxy Group Incorporation
Nucleophilic aromatic substitution (SNAr) stands out as a fundamental and widely utilized method for introducing a variety of functional groups onto the pyridine scaffold. fishersci.fi This approach is particularly effective for pyridines bearing electron-withdrawing groups and good leaving groups, such as halogens. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate that is stabilized by the electron-withdrawing nature of the pyridine ring. fishersci.fi Subsequent elimination of the leaving group restores aromaticity and yields the substituted product.
Exploration of Direct Alkoxylation Pathways at Pyridine C-4 Position
The direct introduction of an isopropoxy group at the C-4 position of a pyridine ring can be accomplished through the SNAr reaction, often utilizing a precursor such as 2,4-dichloropyridine (B17371). The reaction with an alkoxide, such as isopropoxide, preferentially occurs at the C-4 position. This regioselectivity is attributed to the electronic properties of the pyridine ring, where the C-4 position is more activated towards nucleophilic attack compared to the C-2 position in many cases. For instance, the reaction of 2,4-dichloropyridine with an alcohol like isopropanol (B130326) in the presence of a base leads to the selective displacement of the chlorine atom at the C-4 position.
The synthesis of 2-chloro-4-isopropoxypyridine can be extrapolated from methods used for analogous compounds. A plausible route involves the reaction of 2,4-dichloropyridine with isopropanol under basic conditions. vulcanchem.com This type of reaction mirrors the synthesis of similar alkoxy-substituted pyridines where yields ranging from 65-72% have been achieved. vulcanchem.com The choice of solvent and base is crucial for optimizing the reaction conditions and maximizing the yield of the desired C-4 alkoxylated product. Polar aprotic solvents like DMSO, DMF, and NMP are commonly employed as they can effectively solvate the charged intermediates formed during the reaction. fishersci.fiacsgcipr.org
The reactivity of dichloropyrimidines in SNAr reactions shows that substitutions are generally C-4 selective. wuxiapptec.com However, the presence of other substituents on the ring can influence this selectivity. wuxiapptec.com For instance, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can direct the nucleophilic attack to the C-2 position. wuxiapptec.com
| Starting Material | Reagent | Product | Reference |
| 2,4-Dichloropyridine | Isopropanol/Base | This compound | vulcanchem.com |
| 4-Chloro-3-iodopyridine | Isopropanol | 3-Iodo-4-isopropoxypyridine |
Regioselective Chlorination Strategies on Pyridine Scaffolds
Regioselective chlorination of pyridine scaffolds is a key step in the synthesis of many functionalized pyridines. One of the most common methods for synthesizing 2-chloropyridine (B119429) involves the chlorination of pyridine-N-oxide. chempanda.comwikipedia.orgtandfonline.com The reaction of pyridine-N-oxide with phosphorus oxychloride (POCl₃) typically produces a mixture of 2-chloropyridine and 4-chloropyridine. tandfonline.com However, the regioselectivity can be significantly improved. Treating pyridine-N-oxide with POCl₃ in the presence of a stoichiometric amount of triethylamine (B128534) can achieve a high yield and selectivity for 2-chloropyridine. tandfonline.comtandfonline.com Other chlorinating agents like sulfuryl chloride, p-toluenesulfonyl chloride, and trichloroacetyl chloride can also be used, though often with moderate yields. tandfonline.comtandfonline.com
Another approach to obtain 2-chloropyridines is through the chlorination of 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone) using a halogenating reagent such as phosphoryl chloride. chempanda.comnih.gov Direct chlorination of pyridine itself is also possible but can lead to mixtures of products, including 2,6-dichloropyridine (B45657). chempanda.comwikipedia.org
For the synthesis of precursors like 2-chloro-4-nitropyridine, a common strategy involves the nitration of 2-chloropyridine-N-oxide. This is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. prepchem.com The resulting 2-chloro-4-nitropyridine-N-oxide can then be reduced to 2-chloro-4-aminopyridine using agents like iron powder in acetic acid. google.com
| Precursor | Chlorinating Agent | Product | Selectivity | Reference |
| Pyridine-N-oxide | POCl₃ / Triethylamine | 2-Chloropyridine | 99.2% | tandfonline.comtandfonline.com |
| Pyridine-N-oxide | POCl₃ | 2-Chloropyridine / 4-Chloropyridine | ~7:3 ratio | tandfonline.com |
| 2-Hydroxypyridine | POCl₃ | 2-Chloropyridine | - | chempanda.comnih.gov |
| Pyridine | Chlorine | 2-Chloropyridine & 2,6-Dichloropyridine | Mixture | chempanda.comwikipedia.org |
Palladium-Catalyzed Cross-Coupling Methods in Pyridine Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of functionalized pyridines, offering a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds. rsc.orgeie.gr These reactions typically involve the coupling of a halo- or triflyloxypyridine with an organometallic reagent in the presence of a palladium catalyst and a suitable ligand.
Application of Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds between aryl or heteroaryl halides and organoboron compounds. acs.org This reaction has been widely applied to the functionalization of pyridines. For instance, 2-chloropyridines can be coupled with various aryl- and heteroarylboronic acids or their esters in the presence of a palladium catalyst to yield the corresponding substituted pyridines. acs.orgorganic-chemistry.org
The success of the Suzuki-Miyaura coupling of chloropyridines often depends on the choice of ligand. For the coupling of 2-chloropyridines, triphenylphosphine (B44618) (PPh₃) has been shown to be an effective ligand when using a palladium on carbon (Pd/C) catalyst. acs.org However, for less reactive chloropyridines, such as 3- and 4-chloropyridine, more sterically hindered and electron-rich ligands like 2-(dicyclohexylphosphino)biphenyl (B1301957) are often necessary. acs.org The use of potassium heteroaryltrifluoroborates as coupling partners has also been shown to be effective, as they are often more stable than the corresponding boronic acids. nih.gov
Despite its utility, the Suzuki-Miyaura coupling of 2-pyridyl derivatives can be challenging due to the instability and poor reactivity of 2-pyridylboron reagents. nih.gov This has been termed the "2-pyridyl problem". nih.gov Nevertheless, highly active catalyst systems, such as those composed of palladium and dialkylbiphenylphosphino ligands, have been developed to efficiently couple challenging substrates like aminoheteroaryl halides. organic-chemistry.org
| Pyridine Substrate | Coupling Partner | Catalyst System | Product | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd/C, PPh₃ | 2-Phenylpyridine | acs.org |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd-phosphine complex | 3-Amino-2-(2-methoxyphenyl)pyridine | organic-chemistry.org |
| 2-Chloropyridine | Potassium 2-pyridyltrifluoroborate | Palladium catalyst | 2,2'-Bipyridine | nih.gov |
Development of Other Transition Metal-Mediated Coupling Reactions
Beyond palladium, other transition metals such as nickel and copper have also been employed in cross-coupling reactions to synthesize functionalized pyridines. rsc.orgbeilstein-journals.org Nickel catalysts, for example, have been used for the Suzuki-Miyaura coupling of chloropyridines. A nickel/dppf (1,1'-bis(diphenylphosphino)ferrocene) system has been found to be effective for the coupling of 3- and 4-chloropyridine, although it was not successful for 2-chloropyridine. rsc.org
Transition metal-catalyzed C-H functionalization has also emerged as a powerful strategy for the direct introduction of substituents onto the pyridine ring, avoiding the need for pre-functionalized starting materials. acs.org Palladium-catalyzed C-H arylation of pyridine N-oxides with unactivated arenes has been developed, affording ortho-arylated products with high selectivity. acs.org
Furthermore, [2+2+2] cycloaddition reactions catalyzed by transition metals like cobalt and ruthenium provide a direct route to highly substituted pyridines from alkynes and nitriles. researchgate.net This atom-economical approach allows for the construction of the pyridine ring itself with various functional groups already in place.
| Reaction Type | Metal Catalyst | Substrates | Product Type | Reference |
| Suzuki-Miyaura Coupling | Nickel/dppf | 3-Chloropyridine, Phenylboronic acid | 3-Phenylpyridine | rsc.org |
| C-H Arylation | Palladium | Pyridine N-oxide, Arene | ortho-Arylated Pyridine N-oxide | acs.org |
| [2+2+2] Cycloaddition | Cobalt or Ruthenium | Diynes, Nitriles | Substituted Pyridines | researchgate.net |
Multi-Step Synthesis Pathways from Established Pyridine Precursors
The construction of the this compound scaffold is typically achieved through the strategic modification of readily available pyridine starting materials. These multi-step pathways allow for precise control over the placement of substituents.
A primary route to this compound involves nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine precursor. The most direct method utilizes 2,4-dichloropyridine as the starting material. The greater reactivity of the chlorine atom at the 4-position of the pyridine ring allows for selective substitution by an alkoxide. In a typical procedure, 2,4-dichloropyridine is reacted with an isopropoxide source, generated from isopropanol and a suitable base, to yield the target compound. vulcanchem.com For instance, reacting 2,4-dichloropyridine with 1-naphthol (B170400) under basic conditions (K₂CO₃ in DMF) is a method analogous to the synthesis of this compound. vulcanchem.com
A similar strategy is employed for the synthesis of structural analogues. The synthesis of 2-chloro-6-isopropoxypyridine (B2530311), for example, starts from 2,6-dichloropyridine. acs.org Anhydrous isopropanol is treated with a strong base like potassium tert-butoxide (KOt-Bu) to form potassium isopropoxide in situ. acs.org The subsequent addition of 2,6-dichloropyridine to this solution, followed by heating, results in the selective displacement of one chloro group to afford the desired 2-chloro-6-isopropoxypyridine in high yield (91%). acs.org
Pathways can also commence from 2-chloropyridine itself, which requires the introduction of a functional group at the 4-position that can later be converted to the isopropoxy group. google.com One such sequence involves the initial alcoholysis or hydrolysis of 2-chloropyridine to generate a 2-alkoxypyridine intermediate. google.com This intermediate can then be functionalized at the desired positions before re-introducing the chlorine atom at the 2-position if necessary. google.com
Table 1: Synthesis of 2-Chloro-alkoxypyridine Analogues from Dichloropyridines| Starting Material | Reagents | Product | Reported Yield | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyridine | Isopropanol, Base | This compound | 65-72% | vulcanchem.com |
| 2,6-Dichloropyridine | Isopropanol, KOt-Bu, THF | 2-Chloro-6-isopropoxypyridine | 91% | acs.org |
Achieving specific regioisomers like this compound often necessitates sequential functionalization, where substituents are introduced in a controlled order. This approach is crucial when direct substitution is not feasible or leads to mixtures of isomers.
One established pathway begins with the nitration of 2-chloropyridine. This reaction can be adapted to yield 2-chloro-4-nitropyridine. vulcanchem.com This nitro-intermediate is highly valuable as the nitro group can be reduced to an amino group (e.g., forming 2-chloro-4-aminopyridine), which can then be subjected to a Sandmeyer reaction or other transformations to introduce the desired oxygen-based functional group. vulcanchem.comgoogle.com A multi-step process to synthesize 2-chloro-4-aminopyridine from 2-acetamidopyridine (B118701) involves oxidation to the N-oxide, nitration, and subsequent reduction steps, highlighting the complexity of controlled functionalization. google.com
More advanced techniques for regioselective functionalization include directed ortho-lithiation. For the synthesis of 4,5-disubstituted 2-chloropyridines, researchers have utilized lithium tetramethylpiperidine (B8510282) (LiTMP) to selectively deprotonate the C5 position of 2-chloroisonicotinic acid. mdpi.com This strategy takes advantage of a directing group (the carboxylic acid) to guide metalation to a specific adjacent position. The resulting lithium species can then be trapped with an electrophile. mdpi.com Such methods provide a powerful tool for building complex substitution patterns that are difficult to access through classical electrophilic or nucleophilic substitution reactions alone. mdpi.com
Derivatization from 2-Chloropyridine and Related Pyridine Intermediates[2],
Optimization of Reaction Conditions and Catalytic Systems for Enhanced Selectivity and Yield
The efficiency of synthesizing this compound and its analogues is highly dependent on the optimization of reaction conditions and the choice of catalytic systems. For nucleophilic aromatic substitution (SNAr) reactions, key parameters include the base, solvent, and temperature. The synthesis of 2-chloro-6-isopropoxypyridine, for instance, uses potassium tert-butoxide as the base in tetrahydrofuran (B95107) (THF) at 65 °C. acs.org
For more complex transformations, particularly cross-coupling reactions, transition metal catalysis is indispensable. Palladium-catalyzed reactions are widely used to form carbon-carbon and carbon-heteroatom bonds on the pyridine ring. The Buchwald-Hartwig amination, for example, can be used to couple amines with halo-pyridines. rsc.org A study on the amination of 4-chloro-5-iodo-2-isopropoxypyridine utilized a catalytic system of palladium(II) acetate (B1210297) (Pd(OAc)₂) with a bulky biarylphosphine ligand (rac-BINAP) and cesium carbonate (Cs₂CO₃) as the base. rsc.org The catalyst loading was a critical parameter, sometimes requiring an increase to ensure full consumption of the starting material. rsc.org
Another powerful method is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The site-selective alkynylation of 3,5-dichloro-4-isopropoxypyridine has been achieved using a dual catalytic system of Palladium on carbon (Pd/C) and copper(I) iodide (CuI), with triphenylphosphine (PPh₃) as a ligand. arabjchem.org Notably, this reaction was enhanced by the use of ultrasound irradiation at 60 °C, which can often lead to shorter reaction times and improved yields. arabjchem.org
Table 2: Catalytic Systems for Functionalization of Chloro-Alkoxypyridine Analogues| Reaction Type | Substrate | Catalyst/Ligand | Base/Conditions | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | 4-Chloro-5-iodo-2-isopropoxypyridine | Pd(OAc)₂ / rac-BINAP | Cs₂CO₃, Toluene | rsc.org |
| Sonogashira Coupling | 3,5-Dichloro-4-isopropoxypyridine | 10% Pd/C, CuI / PPh₃ | Et₃N, PEG-400, Ultrasound | arabjchem.org |
Advanced Purification and Isolation Techniques for Research-Scale Synthesis
Following the synthesis, rigorous purification is essential to isolate the target compound in high purity for subsequent research and characterization. A combination of techniques is typically employed, beginning with a standard aqueous workup. This often involves diluting the reaction mixture with an organic solvent and washing with various aqueous solutions to remove inorganic salts and water-soluble impurities. For example, a workup might include sequential washes with saturated ammonium (B1175870) chloride (NH₄Cl), sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), and water, followed by drying the organic layer over an agent like sodium sulfate (B86663) (Na₂SO₄). google.com
Chromatography is the most common method for purifying research-scale quantities of organic compounds.
Flash Column Chromatography: This technique, using silica (B1680970) gel as the stationary phase, is a standard method for separating the desired product from unreacted starting materials and byproducts. rsc.org
Preparative Layer Chromatography (PLC): For smaller scales or difficult separations, radial PLC on silica gel plates can be highly effective. The synthesis of 2-chloro-6-isopropoxypyridine utilized radial PLC with a 2% ethyl acetate in hexanes mobile phase to afford the pure product as a clear oil. acs.org
Automated Flash Chromatography: Modern laboratories frequently use automated systems, such as those from Biotage, which offer improved separation efficiency and reproducibility over manual column chromatography. rsc.org
For compounds that are thermally stable and have a suitable boiling point, distillation under reduced pressure can be an effective, non-chromatographic purification method. google.com Crystallization is another powerful technique for obtaining highly pure solid materials. This involves dissolving the crude product in a minimal amount of a hot solvent or solvent mixture (e.g., methanol, or a benzene-cyclohexane mixture) and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. google.comgoogle.com
Analysis of purity is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS) or Ultra-High-Performance Liquid Chromatography (UPLC). rsc.org
Table 3: Common Purification Techniques for Pyridine Derivatives| Technique | Description | Typical Use Case | Reference |
|---|---|---|---|
| Aqueous Workup | Liquid-liquid extraction and washing with acidic, basic, and neutral solutions. | Initial removal of salts and water-soluble impurities post-reaction. | google.com |
| Flash Chromatography | Separation on a silica gel column under pressure. Can be manual or automated. | Primary purification method for most non-volatile organic compounds. | rsc.org |
| Preparative Layer Chromatography (PLC) | Separation on a layer of adsorbent (e.g., silica gel) on a glass plate. | Small-scale (mg) purification or for challenging separations. | acs.org |
| Crystallization | Dissolving crude material in a hot solvent and cooling to form pure crystals. | Final purification step for solid compounds to achieve high purity. | google.comgoogle.com |
| Vacuum Distillation | Distillation under reduced pressure to lower the boiling point of the compound. | Purification of thermally stable liquids or low-melting solids. | google.com |
Elucidation of Reactivity and Mechanistic Pathways of 2 Chloro 4 Isopropoxypyridine
Detailed Investigations of Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. pearson.commasterorganicchemistry.com For 2-Chloro-4-isopropoxypyridine, the reaction is centered on the displacement of the chloride ion from the C-2 position.
In substituted pyridines, nucleophilic attack is strongly favored at the C-2 (ortho) and C-4 (para) positions because the anionic charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com For this compound, the potential sites for nucleophilic attack are C-2 (bearing the chloro group) and C-4 (bearing the isopropoxy group).
While specific kinetic and thermodynamic data for this compound are not extensively published, the principles can be understood from studies on analogous substituted 2-chloropyridines. wuxibiology.com The rate of SNAr reactions is highly dependent on the electronic properties of other substituents on the pyridine (B92270) ring. The reaction proceeds via the formation of a high-energy intermediate, and the stability of this intermediate dictates the activation energy and, consequently, the reaction rate. rsc.org
Kinetic studies on similar 2-chloropyridine (B119429) systems demonstrate a strong correlation between reactivity and the electron-withdrawing or -donating nature of substituents. For instance, electron-withdrawing groups generally accelerate the reaction by stabilizing the negatively charged Meisenheimer complex. masterorganicchemistry.comchemrxiv.org The following interactive table presents representative data from studies on related substituted pyridines to illustrate these electronic effects.
Table 1: Relative Reactivity of Substituted Pyridines in SNAr Reactions
Note: This table is illustrative, based on general principles and data from analogous systems, as specific comparative values for this compound were not found in the cited literature. The nucleophile and reaction conditions are kept constant for comparison.
| Substituent at C-4 | Expected Relative Rate (k_rel) | Rationale |
| -NO₂ | Very High | Strong electron-withdrawing group, highly stabilizes the Meisenheimer intermediate. |
| -CN | High | Good electron-withdrawing group, stabilizes the intermediate. |
| -H | Moderate | Baseline for comparison. |
| -O-isopropyl | Low to Moderate | Electron-donating group, destabilizes the negatively charged intermediate relative to hydrogen. |
| -NH₂ | Low | Strong electron-donating group, significantly destabilizes the intermediate. |
Thermodynamically, the attack at C-2 leads to the displacement of chloride, a good leaving group. An attack at C-4 would require the displacement of the isopropoxide anion, which is a significantly poorer leaving group. Therefore, the reaction is highly regioselective for substitution at the C-2 position. Some studies suggest that for disubstituted pyridines, attack at the C-4 position can be kinetically favored, while attack at the C-2 position leads to the more thermodynamically stable product; however, this is highly dependent on the nature of both the leaving groups and the nucleophile. stackexchange.com
The regioselectivity and rate of SNAr reactions on this compound are a direct consequence of the electronic properties of its substituents.
Pyridine Nitrogen: The nitrogen atom is the most influential group, strongly withdrawing electron density from the ring, particularly from the C-2 and C-4 positions, making them electrophilic and susceptible to nucleophilic attack. pearson.com
Chloro Group (C-2): The chlorine atom serves two roles. It is an effective leaving group, which is essential for the completion of the substitution reaction. It also acts as a moderately electron-withdrawing group through induction, which further activates the ring towards nucleophilic attack.
Isopropoxy Group (C-4): The isopropoxy group is an electron-donating group through resonance, which tends to push electron density into the ring. This effect partially counteracts the activation provided by the pyridine nitrogen, making this compound less reactive towards nucleophiles than, for example, 2-chloro-4-nitropyridine. eeer.org However, its presence does not prevent the reaction, which still proceeds due to the overarching activation by the ring nitrogen.
Regioselectivity: The reaction is overwhelmingly selective for nucleophilic attack at the C-2 position. This is because chloride is a much better leaving group than isopropoxide. The stability of the leaving group is a critical factor in the second step of the SNAr mechanism (elimination), and the energy barrier for displacing the isopropoxide ion is prohibitively high under typical SNAr conditions.
The SNAr mechanism proceeds through a discrete, anionic, non-aromatic intermediate known as a Meisenheimer complex. pearson.compearson.com In the reaction of this compound with a nucleophile (Nu⁻), the first step is the attack of the nucleophile at the C-2 carbon.
This addition step forms a tetrahedral intermediate where the negative charge is delocalized across the pyridine ring and, crucially, onto the nitrogen atom. rsc.orgrsc.org The resonance structures of the Meisenheimer complex illustrate this stabilization:
The negative charge is shared by carbons C-3, C-5, and the ring nitrogen.
The ability to place the negative charge on the electronegative nitrogen atom is the primary reason for the high reactivity of pyridines in SNAr reactions compared to similarly substituted benzenes. pearson.compearson.com
Experimental evidence for such intermediates often comes from spectroscopic studies (NMR) at low temperatures or from trapping experiments. rsc.orgrsc.org DFT calculations on related pyridine systems support the formation of this N-boryl pyridyl Meisenheimer anion as a key intermediate in certain reactions, confirming its role in the reaction pathway. rsc.orgrsc.org The stability of this complex is enhanced by electron-withdrawing groups and diminished by electron-donating groups. pearson.com In this specific molecule, the electron-donating isopropoxy group at C-4 would slightly destabilize the Meisenheimer complex compared to an unsubstituted 2-chloropyridine, leading to a slower reaction rate.
Influence of Chloro and Isopropoxy Substituents on SNAr Reaction Rates and Regioselectivity[4],
Explorations of Organometallic Reactions
Beyond SNAr, this compound can participate in organometallic reactions, primarily through metalation or by acting as a ligand in the formation of coordination complexes.
Halogenated pyridines are versatile substrates for metalation reactions, which typically involve either direct deprotonation of a ring C-H bond or a halogen-metal exchange. ambeed.com
Deprotonation: Strong bases, such as organolithium reagents (e.g., n-BuLi, LDA), can deprotonate the pyridine ring. The acidity of the ring protons is enhanced by the inductive effects of the nitrogen and chlorine atoms. In this compound, the most likely positions for deprotonation would be C-3 or C-5. The isopropoxy group may direct the metalation to the adjacent C-3 or C-5 positions. Studies on the closely related 2-chloro-6-isopropoxypyridine (B2530311) have shown that lithiation occurs at the C-5 position, suggesting that deprotonation of the C-H bond is a viable pathway. scilit.com
Halogen-Metal Exchange: The C-Cl bond can react with strong organometallic reagents, like two equivalents of an alkyllithium, to replace the chlorine with a metal, forming a lithiated pyridine. ambeed.com This creates a powerful nucleophilic species that can be used for subsequent carbon-carbon bond-forming reactions.
These organometallic intermediates are highly valuable in synthesis, allowing for the introduction of a wide range of electrophiles onto the pyridine ring. vapourtec.com
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal ions to form stable metal complexes. researchgate.netbingol.edu.tr this compound can act as a monodentate ligand, binding to a metal center through its nitrogen atom.
The electronic and steric properties of the substituents can influence the coordinating ability of the pyridine ligand:
Electronic Effects: The chloro and isopropoxy groups modify the electron density on the nitrogen atom. The electron-withdrawing chlorine atom slightly reduces the basicity of the nitrogen, while the electron-donating isopropoxy group increases it. The net effect will determine the strength of the coordinate bond formed with a metal center.
Steric Effects: The presence of the chloro group at the C-2 position, adjacent to the coordinating nitrogen, can introduce steric hindrance that may affect the geometry and stability of the resulting metal complex, depending on the size of the metal ion and its other ligands. libretexts.org
These complexes have applications in catalysis and materials science, where the pyridine derivative serves to tune the electronic and steric environment of a metal catalyst. researchgate.net
Metalation Studies with Strong Bases and Organometallic Reagents
Protonation and Acid-Base Reactivity Profiles of the Pyridine Nitrogen
The basicity of the nitrogen atom in the pyridine ring of this compound is a critical parameter influencing its reactivity, particularly in acid-catalyzed reactions and its behavior in biological systems. The electron density at the pyridine nitrogen is modulated by the electronic effects of the substituents at the C2 and C4 positions. A comprehensive understanding of its protonation and acid-base profile can be derived from the interplay of these substituent effects.
The chlorine atom at the 2-position primarily exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density across the pyridine ring, including at the nitrogen atom, thereby decreasing its basicity and making it a weaker base compared to unsubstituted pyridine. scribd.com Conversely, the isopropoxy group at the 4-position exhibits a dual electronic nature. While it has a modest electron-withdrawing inductive effect due to the electronegativity of the oxygen atom, its more dominant influence is a strong electron-donating mesomeric effect (+M effect). This +M effect involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic π-system, which increases the electron density at the para-position (C4) and, importantly, at the nitrogen atom (C2 and C6 positions are also affected, but the effect is most pronounced at the para-position relative to the substituent). stackexchange.com
The following table presents predicted pKa values for related substituted pyridines, which helps to contextualize the expected acid-base reactivity of this compound.
| Compound | Predicted pKa | Reference |
|---|---|---|
| 2,3-dichloro-4-isopropoxypyridine | 2.34 ± 0.10 | guidechem.com |
| 2-chloro-6-isopropoxypyridin-4-amine | 3.29 ± 0.50 | guidechem.com |
The protonation of the pyridine nitrogen in this compound is a reversible process that is fundamental to its chemical behavior. In an acidic medium, the lone pair of electrons on the nitrogen atom can accept a proton, forming the corresponding pyridinium (B92312) cation. The stability of this cation is, in turn, influenced by the electronic effects of the substituents. The electron-donating isopropoxy group helps to stabilize the positive charge on the pyridinium ion through resonance, while the electron-withdrawing chloro group destabilizes it. The equilibrium of this protonation reaction is a key factor in reaction mechanisms where the pyridine nitrogen acts as a nucleophile or a base.
Derivatization and Advanced Functionalization Strategies for 2 Chloro 4 Isopropoxypyridine
Introduction of Additional Functional Groups via Pyridine (B92270) Ring Modifications
The pyridine ring of 2-chloro-4-isopropoxypyridine can be functionalized through several methods, most notably via directed ortho-metalation (DoM). This strategy utilizes a directing group on the ring to selectively deprotonate an adjacent position with a strong base, creating a lithiated intermediate that can react with various electrophiles.
For 2-chloropyridine (B119429) derivatives, the chloro group itself can act as a directing metalating group. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is common to prevent nucleophilic addition to the pyridine ring. clockss.orgresearchgate.net In the case of this compound, the isopropoxy group at C-4 and the chloro group at C-2 electronically influence the ring, making the C-3 and C-5 positions potential sites for electrophilic substitution.
Research on similarly substituted pyridines, such as 2-chloroisonicotinic acid, has shown that lithiation can be directed to the C-3 position. mdpi.comresearchgate.net This suggests that this compound could be selectively functionalized at the C-3 position by reaction with a strong base followed by quenching with an electrophile (e.g., aldehydes, alkyl halides, or silyl (B83357) chlorides), thereby introducing a new functional group. Another study demonstrated an unprecedented regioselective C-6 lithiation of 2-chloropyridine using the superbase BuLi-LiDMAE, opening another avenue for functionalization that could potentially be applied to its derivatives. nih.gov
Radical addition reactions also offer a pathway to functionalize the pyridine ring. Systematic studies have shown that the regiochemistry of radical functionalization on π-deficient heteroarenes like pyridines can be predictable and tunable, allowing for the direct introduction of groups such as isopropyl moieties. nih.gov
Table 1: Potential Pyridine Ring Functionalization Reactions
| Position | Reaction Type | Reagents | Potential Electrophiles | Resulting Structure |
|---|---|---|---|---|
| C-3 | Directed ortho-metalation | LDA or LiTMP | R-CHO, R-X, TMS-Cl | 3-Substituted-2-chloro-4-isopropoxypyridine |
| C-5 | Electrophilic Substitution | (Requires specific conditions) | Halogens, Nitrating agents | 5-Substituted-2-chloro-4-isopropoxypyridine |
Transformations Involving the Chloro Moiety (e.g., further substitution, reduction)
The chlorine atom at the C-2 position is a key site for a wide range of transformations, primarily nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom, facilitates the displacement of the C-2 chloro group by various nucleophiles. This is a common strategy for introducing amine, thiol, or new alkoxy groups. For instance, the synthesis of various 2-alkoxy-4-substituted pyridine derivatives often involves the displacement of a chloro group with an alcohol under basic conditions. google.com This highlights the general reactivity of the C-2 chloro group toward nucleophiles.
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecules. For example, studies on other chloropyridines demonstrate successful Suzuki couplings with arylboronic acids to create biaryl structures. rsc.org Similarly, Sonogashira couplings can introduce alkynyl groups.
Reduction (Dechlorination): The chloro group can be removed and replaced with a hydrogen atom through hydrodechlorination. This can be achieved using various reducing systems. One mild and efficient method involves palladium-catalyzed reduction using polymethylhydrosiloxane (B1170920) (PMHS) and potassium fluoride, which is compatible with many functional groups. msu.edu Another approach involves using hydrogen peroxide activated by carbonate species, which proceeds via nucleophilic dechlorination. nih.govacs.orghud.ac.uk
Table 2: Representative Transformations of the Chloro Moiety
| Reaction Type | Reagent/Catalyst System | Product Type |
|---|---|---|
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | 2-Amino-, 2-Thio-, or 2-Alkoxy-4-isopropoxypyridines |
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | 2-Aryl-4-isopropoxypyridines |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-4-isopropoxypyridines |
Synthesis of Complex Polycyclic and Fused Heterocyclic Systems
This compound is a valuable precursor for synthesizing more complex heterocyclic systems, including fused and spirocyclic structures. These syntheses often involve intramolecular reactions that build new rings onto the pyridine scaffold.
One powerful strategy involves the generation of a pyridyne intermediate. wikipedia.org For example, by introducing a leaving group (like iodine) at the C-3 position of this compound, subsequent treatment with a strong base could eliminate HCl to form a highly reactive 3,4-pyridyne. This intermediate can then be trapped in situ with a diene (e.g., furan) in a Diels-Alder reaction to construct a new fused ring system. researchgate.netresearchgate.net
Alternatively, intramolecular cyclization can be achieved by first functionalizing the pyridine ring or the chloro group with a side chain containing a reactive moiety. For instance, a nucleophilic group introduced at the C-3 position could undergo an intramolecular SNAr reaction with the C-2 chloro group to form a five- or six-membered fused ring. researchgate.net Palladium-catalyzed intramolecular C-H activation or cross-coupling reactions are also widely used to construct fused systems. rsc.org For example, a precursor with an appropriately positioned aryl or vinyl group could be cyclized onto the pyridine ring. The reaction between 2-chloropyridines and 2H-azirines has been shown to produce imidazo[1,2-a]pyridines, a common scaffold in medicinal chemistry. organic-chemistry.org
Table 3: Strategies for Fused Heterocycle Synthesis
| Strategy | Intermediate/Key Step | Example Product Class |
|---|---|---|
| Pyridyne Cycloaddition | 3,4-Pyridyne generation | Furo[3,4-b]pyridines |
| Intramolecular SNAr | Cyclization of a C-3 side chain onto C-2 | Pyrrolo[3,2-b]pyridines |
| Palladium-Catalyzed Cyclization | Intramolecular C-C bond formation | Azafluorenones |
Advanced Spectroscopic Characterization Techniques in Research of 2 Chloro 4 Isopropoxypyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-Chloro-4-isopropoxypyridine. It provides detailed information about the chemical environment of magnetically active nuclei.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to unambiguously assign the resonances of hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms, confirming the connectivity of the molecule. wikipedia.org
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the isopropoxy group. The aromatic protons will appear as doublets or doublets of doublets, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating isopropoxy group. The isopropoxy group will present as a septet for the methine (CH) proton and a doublet for the two equivalent methyl (CH₃) groups.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. ceitec.cz The chemical shifts of the five carbons in the pyridine ring and the two distinct carbons of the isopropoxy group can be precisely determined. The carbon attached to the chlorine atom (C2) and the carbon bonded to the isopropoxy group (C4) will show characteristic shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. ceitec.cz
¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can directly probe the electronic environment of the pyridine nitrogen atom. Correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) can link the nitrogen to protons in the molecule over two or three bonds, further solidifying the structural assignment. rsc.org
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC are invaluable. wikipedia.org
COSY: Establishes correlations between protons that are coupled to each other, for instance, between the adjacent protons on the pyridine ring and within the isopropoxy group.
HSQC: Correlates directly bonded proton and carbon atoms (¹J_CH), allowing for the definitive assignment of which proton is attached to which carbon. wikipedia.org
HMBC: Shows correlations between protons and carbons over two or three bonds (ⁿJ_CH), which is crucial for piecing together the molecular skeleton, for example, by correlating the isopropoxy protons to the C4 carbon of the pyridine ring. ceitec.cz
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on pyridine rings and data from similar structures.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-3 | ¹H | ~6.8 - 7.0 | Doublet (d) | ~2.5 Hz |
| H-5 | ¹H | ~6.7 - 6.9 | dd | ~5.5, 2.5 Hz |
| H-6 | ¹H | ~8.0 - 8.2 | Doublet (d) | ~5.5 Hz |
| O-CH-(CH₃)₂ | ¹H | ~4.6 - 4.8 | Septet (sept) | ~6.0 Hz |
| O-CH-(CH₃ )₂ | ¹H | ~1.3 - 1.4 | Doublet (d) | ~6.0 Hz |
| C-2 | ¹³C | ~151 - 153 | Singlet | - |
| C-3 | ¹³C | ~110 - 112 | Singlet | - |
| C-4 | ¹³C | ~163 - 165 | Singlet | - |
| C-5 | ¹³C | ~111 - 113 | Singlet | - |
| C-6 | ¹³C | ~148 - 150 | Singlet | - |
| O-CH -(CH₃)₂ | ¹³C | ~71 - 73 | Singlet | - |
| O-CH-(CH₃ )₂ | ¹³C | ~21 - 23 | Singlet | - |
Dynamic NMR (DNMR) is a powerful technique used to study time-dependent processes such as conformational changes or chemical reactions that occur on the NMR timescale. acs.orgnih.govoup.com For this compound, DNMR can provide insights into the rotational dynamics of the isopropoxy group around the C4-O bond. rsc.orgrsc.org
At low temperatures, the rotation of the bulky isopropoxy group may be slow enough to result in distinct NMR signals for atoms that are equivalent at room temperature (a phenomenon known as decoalescence). acs.orgunibas.it For example, if the rotation is hindered, the two methyl groups of the isopropoxy substituent could become diastereotopic and exhibit separate signals. By analyzing the NMR spectra at various temperatures, it is possible to calculate the energy barrier (ΔG‡) for this rotational process. This information reveals the steric and electronic interactions between the isopropoxy group and the pyridine ring.
Multi-Dimensional NMR Experiments for Structural Confirmation (1H, 13C, 15N)[4],[8],
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. measurlabs.com This precision allows for the determination of the elemental formula of a compound. For this compound (C₈H₁₀ClNO), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. mdpi.commdpi.com
Table 2: HRMS Data for this compound Calculated for the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O.
| Ion Species | Calculated Exact Mass |
| [M]⁺˙ (Molecular Ion) | 171.04509 |
| [M+H]⁺ (Protonated Molecule) | 172.05237 |
Beyond confirming the molecular formula, HRMS provides structural information through the analysis of fragmentation patterns. utexas.edu When the molecule is ionized in the mass spectrometer (e.g., by electron ionization), it can break apart into smaller, characteristic fragment ions. The fragmentation of this compound would likely involve:
Analyzing these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.
Chromatographic-Mass Spectrometric Integration (LC-MS, GC-MS) for Purity and Mixture Analysis
The coupling of chromatographic techniques with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful tool for analyzing the purity of this compound and identifying any impurities. researchgate.netuchile.cl
GC-MS: Given the likely volatility of this compound, GC-MS is a suitable method for its analysis. tandfonline.com In this technique, the compound is vaporized and passed through a capillary column where it is separated from other components in the mixture based on boiling point and polarity. The separated components then enter the mass spectrometer for detection and identification. This is highly effective for identifying starting materials, by-products, or residual solvents from the synthesis process.
LC-MS: For less volatile impurities or for analyses where derivatization is not desired, LC-MS is the preferred method. rsc.orgnih.gov The sample is dissolved in a suitable solvent and separated on a high-performance liquid chromatography (HPLC) column. The eluent from the column is then introduced into the mass spectrometer. LC-MS is particularly useful for analyzing complex reaction mixtures and monitoring the progress of a reaction.
Both techniques provide quantitative information, allowing for the determination of the purity level of the target compound with high sensitivity and specificity.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound. neuroquantology.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of molecular bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, the C-H bonds of the alkyl and aromatic parts, the C=C and C=N bonds within the pyridine ring, and the C-Cl bond. rsc.orgcore.ac.uknih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. acs.orgnih.gov While some vibrations are strong in the IR spectrum, others may be weak or inactive but strong in the Raman spectrum. For instance, the symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound Wavenumbers (cm⁻¹) are approximate and based on typical ranges for functional groups.
| Functional Group / Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (isopropyl) | IR, Raman | 2850 - 3000 | Strong |
| C=C, C=N Ring Stretch | IR, Raman | 1450 - 1600 | Strong |
| Asymmetric C-O-C Stretch | IR | 1200 - 1250 | Strong |
| Symmetric C-O-C Stretch | Raman | 1000 - 1100 | Medium |
| C-Cl Stretch | IR, Raman | 600 - 800 | Medium-Strong |
Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For this compound, the pyridine ring is the primary chromophore. The spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. neuroquantology.com
The positions (λ_max) and intensities (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the pyridine ring. The electron-donating isopropoxy group and the electron-withdrawing chlorine atom will cause shifts in the absorption maxima compared to unsubstituted pyridine. This data provides insight into the electronic structure of the molecule and can be used for quantitative analysis using the Beer-Lambert law.
X-ray Crystallography for Definitive Solid-State Structural Elucidation
As of the latest available research, a definitive solid-state structural elucidation of this compound through single-crystal X-ray crystallography has not been publicly reported. Searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a crystal structure for this specific compound.
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. chemicalbook.com This powerful analytical technique involves diffracting a beam of X-rays through a single crystal of the substance. The resulting diffraction pattern is then used to calculate the electron density distribution, which in turn reveals the exact positions of atoms, bond lengths, and bond angles. cam.ac.uk
For a molecule like this compound, X-ray crystallography would provide unambiguous information on:
Molecular Geometry: The precise bond lengths and angles of the pyridine ring, the chloro substituent, and the isopropoxy group.
Conformation: The orientation of the isopropoxy group relative to the pyridine ring.
Intermolecular Interactions: The presence of any significant non-covalent interactions, such as hydrogen bonds or π-π stacking, which govern the packing of the molecules in the crystal lattice.
Crystal System and Space Group: The fundamental symmetry properties of the crystal.
While experimental data for the target compound is not available, research on analogous structures provides insight into the type of information that could be obtained. For instance, the crystal structure of related compounds like 2-iodyl-3-isopropoxypyridine has been determined, offering a basis for understanding how a substituted pyridine ring might behave in the solid state. crystallography.netresearchgate.net Similarly, crystallographic studies on other chlorinated pyridine derivatives have been reported, contributing to a broader understanding of their structural chemistry.
Theoretical and Computational Investigations of 2 Chloro 4 Isopropoxypyridine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It has become a popular tool for theoretical and computational chemists. scispace.com
Prediction of Electronic Structure, Charge Distribution, and Frontier Orbitals
DFT calculations are instrumental in predicting the electronic properties of 2-chloro-4-isopropoxypyridine. These calculations provide insights into the molecule's electronic structure, the distribution of electron density, and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govschrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's reactivity and kinetic stability. nih.govschrodinger.com
The distribution of electron density, often visualized using a molecular electrostatic potential (MEP) map, highlights the electron-rich and electron-deficient regions of the molecule. nanobioletters.com This information is vital for predicting how the molecule will interact with other reagents. In this compound, the electronegative chlorine atom and the nitrogen atom in the pyridine (B92270) ring are expected to be electron-rich regions, while the isopropoxy group can act as an electron-donating group.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Significance |
| HOMO Energy | Relatively high due to the electron-donating isopropoxy group. | Indicates the molecule's ability to donate electrons in a reaction. |
| LUMO Energy | Lowered by the electron-withdrawing chlorine atom and pyridine ring. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Moderate, suggesting a balance between stability and reactivity. | Influences the molecule's electronic absorption properties and reactivity. schrodinger.com |
| Charge Distribution | Negative charge localized on the nitrogen and chlorine atoms. | Predicts sites for electrophilic attack. |
| Positive charge on the carbon atoms of the pyridine ring. | Predicts sites for nucleophilic attack. |
Conformational Analysis and Energetics of Rotamers
The isopropoxy group in this compound can rotate around the C-O single bond, leading to different spatial arrangements known as rotamers or conformers. wikipedia.orgfccc.edu Conformational analysis, often performed using computational methods like DFT, helps identify the most stable rotamers and the energy barriers between them. wikipedia.orgresearchgate.net
The relative energies of these rotamers are influenced by steric hindrance and electronic effects. msu.edu For instance, the interaction between the isopropyl group and the adjacent chlorine atom or the pyridine ring can lead to steric strain, destabilizing certain conformations. The study of these energetics is crucial for understanding the molecule's preferred shape and how it might interact with other molecules. wikipedia.org
Table 2: Conformational Analysis of this compound
| Rotamer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti-periplanar | ~180° | 0 (most stable) | High |
| Syn-clinal (Gauche) | ~±60° | Higher than anti | Moderate |
| Eclipsed | 0°, 120°, 240° | Highest energy (transition states) wikipedia.org | Low |
Computational Modeling of Reaction Mechanisms and Transition State Analysis
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate. rsc.org
Transition state analysis, a key component of this modeling, involves locating the highest energy point along the reaction pathway, known as the transition state. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, in nucleophilic aromatic substitution (SNAr) reactions, computational studies can determine whether the reaction proceeds through a stepwise mechanism involving a stable intermediate (a Meisenheimer complex) or a concerted mechanism where bond breaking and bond formation occur simultaneously. rsc.org
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with other molecules, including solvent molecules and other reactants, over time. nih.gov These simulations are crucial for understanding intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which play a significant role in the condensed phase. dovepress.comacademie-sciences.fr
Predictive Studies for Novel Chemical Transformations and Derivatizations
Computational chemistry is not only for explaining observed phenomena but also for predicting new ones. By leveraging the understanding of the electronic structure and reactivity of this compound gained from theoretical calculations, chemists can design novel chemical transformations and derivatizations.
For instance, by calculating the reaction energies and activation barriers for a variety of potential reagents, it is possible to screen for new reactions that are likely to be successful. This predictive power can guide experimental work, saving time and resources by focusing on the most promising synthetic routes. For example, computational studies could predict the feasibility of new cross-coupling reactions or the synthesis of novel heterocyclic compounds starting from this compound.
Applications of 2 Chloro 4 Isopropoxypyridine As a Building Block in Advanced Organic Synthesis and Materials Science Research
Utility in the Modular Synthesis of Complex Organic Molecules
The strategic placement of the chloro and isopropoxy groups on the pyridine (B92270) ring makes 2-Chloro-4-isopropoxypyridine a highly effective building block for modular synthesis. This approach involves the sequential coupling of molecular fragments, allowing for the efficient construction of complex molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and is a prime site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. This reactivity allows for the introduction of a wide variety of organic fragments at this position.
The isopropoxy group at the 4-position influences the electronic properties of the pyridine ring and provides steric bulk. It can also be cleaved under specific conditions to reveal a hydroxyl group, offering another point for functionalization. This dual reactivity enables a modular approach where different parts of a target molecule can be assembled step-by-step. For instance, a complex side chain can be introduced via a coupling reaction at the C2 position, followed by modification or removal of the C4-isopropoxy group to attach another fragment. This step-wise, controlled assembly is a cornerstone of modern organic synthesis, enabling the creation of intricate molecular architectures that would be difficult to access through other means. researchgate.net The ability to use such building blocks in a "plug-and-play" fashion accelerates the discovery of new chemical entities. researchgate.net
Role as an Intermediate in Medicinal Chemistry Research
In medicinal chemistry, the pyridine ring is considered a "privileged structure" due to its presence in numerous bioactive compounds and FDA-approved drugs. frontiersin.org Halogenated pyridines, in particular, are valuable intermediates in the synthesis of new therapeutic agents. nih.gov this compound serves as a key precursor for the synthesis of more complex molecules intended for biological screening. chemicalbook.com The chlorine atom acts as a chemical handle, allowing medicinal chemists to attach various pharmacophores through transition-metal-catalyzed cross-coupling reactions. researchgate.net
Table 1: Potential Synthetic Transformations of this compound in Medicinal Chemistry
| Reaction Type | Reagent/Catalyst Example | Potential Outcome |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C-C bond formation, linking aryl groups |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-N bond formation, introducing amines |
| Nucleophilic Aromatic Substitution | Alcohol/Thiol, Base | Introduction of alkoxy or thioether groups |
| Ether Cleavage | Strong acid (e.g., HBr) | Conversion of isopropoxy to hydroxyl group |
Contributions to the Development of Novel Functional Materials and Frameworks
The application of pyridine-based building blocks extends beyond medicine into the realm of materials science. These compounds are instrumental in the construction of novel functional materials, including metal-organic frameworks (MOFs). weizmann.ac.il MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands, creating porous structures with high surface areas. The pyridine nitrogen atom is an excellent coordination site for metal ions.
By incorporating this compound or its derivatives as ligands, researchers can design and synthesize new MOFs. weizmann.ac.il The substituents on the pyridine ring—the chloro and isopropoxy groups—play a crucial role in dictating the final structure and properties of the framework. They can influence the coordination geometry around the metal center, control the pore size and shape, and modify the chemical environment within the pores. weizmann.ac.il For example, the bulky isopropoxy group can affect the degree of interpenetration within the framework, a key factor in determining material density and porosity. weizmann.ac.il The chlorine atom can serve as a site for post-synthetic modification, where additional functional groups are introduced after the framework has been assembled, allowing for the fine-tuning of the material's properties for specific applications like gas storage, separation, or catalysis.
Precursor for the Synthesis of Agrochemical Research Compounds
The development of new agrochemicals is critical for crop protection. Many successful pesticides are based on fluorinated and chlorinated pyridine scaffolds. semanticscholar.org Chlorinated pyridines are key intermediates in the synthesis of herbicides, fungicides, and insecticides because the chlorine atom provides a reactive site for introducing the functionalities responsible for the compound's biological activity. semanticscholar.org
This compound serves as a valuable precursor in the discovery of new agrochemical candidates. Researchers can utilize the reactive chlorine atom for nucleophilic substitution or cross-coupling reactions to build a diverse range of derivatives. semanticscholar.org These derivatives are then screened for their biological activity against various pests and pathogens. The isopropoxy group can influence the compound's uptake, translocation, and metabolic stability in plants and insects, which are important factors for its efficacy as an agrochemical. The systematic modification of precursors like this compound is a proven strategy in the agrochemical industry to develop next-generation crop protection agents. semanticscholar.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro 4 Isopropoxypyridine Derivatives
Correlation of Structural Modifications with Reactivity Profiles and Synthetic Utility
The reactivity of the 2-chloro-4-isopropoxypyridine scaffold is fundamentally governed by the electronic properties and steric influences of its substituents. The pyridine (B92270) ring, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov The presence of a chlorine atom at the 2-position and an isopropoxy group at the 4-position creates a unique reactivity profile that is highly valuable in synthetic organic chemistry.
The chlorine atom at the 2-position is a competent leaving group, making this position a prime site for nucleophilic aromatic substitution (SNAr) reactions. The rate and success of these substitutions are influenced by the nature of the nucleophile and the reaction conditions. For instance, replacement of the chloro group with other functionalities can be readily achieved. In a related compound, 4-chloro-3-iodopyridine, the chlorine atom can be displaced by alcohols like isopropanol (B130326) at elevated temperatures to yield the corresponding isopropoxy derivative. This highlights the general reactivity of chloropyridines in SNAr reactions.
Structural modifications to the this compound core, such as altering the alkoxy group or introducing additional substituents, can fine-tune the reactivity profile. For example, replacing the isopropoxy group with a different alkoxy group can modulate steric hindrance and solubility. The synthetic utility of these derivatives is prominent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the chloro group can participate in carbon-carbon bond formation, enabling the construction of more complex molecular architectures. smolecule.com The specific positioning of the chloro and isopropoxy groups provides a strategic advantage for sequential, regioselective functionalization, making these derivatives versatile building blocks in target-oriented synthesis. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. chemrevlett.combenthamdirect.com For this compound derivatives, these approaches can be instrumental in predicting their reactivity and guiding the synthesis of new compounds with desired characteristics, thereby reducing the need for extensive empirical screening. benthamdirect.comresearchgate.net
Parameterization of Electronic, Steric, and Lipophilic Descriptors
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors are categorized based on the properties they represent:
Electronic Descriptors: These parameters describe the electronic properties of the molecule, which are crucial for determining its reactivity. They include descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness. researchgate.netdigitaloceanspaces.com These are often calculated using quantum chemical methods like Density Functional Theory (DFT). benthamdirect.comresearchgate.net For pyridine derivatives, electronic descriptors help in predicting their behavior in reactions involving nucleophiles and electrophiles. nih.gov
Steric Descriptors: These descriptors relate to the size and shape of the molecule, which can influence its ability to interact with other molecules. Molar refractivity (MR) is a common steric descriptor that accounts for the volume and polarizability of a molecule. qsardb.orgnih.gov Steric factors are critical in determining the accessibility of the reaction center and can affect reaction rates and selectivity.
Lipophilic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), describes a compound's affinity for a nonpolar environment versus a polar one. This property is vital for predicting a molecule's solubility and its ability to cross biological membranes or interact with hydrophobic pockets in enzymes. nih.gov
The table below summarizes key descriptors used in QSAR/QSPR modeling of pyridine derivatives.
| Descriptor Category | Descriptor Name | Symbol | Description | Relevance to Reactivity/Utility |
|---|---|---|---|---|
| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron orbital; relates to the ability to donate electrons. | Indicates nucleophilicity and reactivity towards electrophiles. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest empty electron orbital; relates to the ability to accept electrons. | Indicates electrophilicity and reactivity towards nucleophiles. | |
| Electronegativity | χ | A measure of an atom's ability to attract shared electrons. | Influences bond polarity and reaction mechanisms. researchgate.net | |
| Chemical Hardness | η | Resistance to change in electron distribution. digitaloceanspaces.com | Hard molecules are less reactive than soft molecules. | |
| Steric | Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. qsardb.org | Reflects molecular volume and steric hindrance at reaction sites. |
| Lipophilic | Partition Coefficient | logP | The ratio of the concentration of a compound in a mixture of two immiscible phases (e.g., octanol (B41247) and water). | Affects solubility, which is crucial for reaction conditions and purification. nih.gov |
Development of Predictive Models for Chemical Transformations
Once a set of descriptors is calculated for a series of this compound derivatives, statistical methods are employed to build a mathematical model that links these descriptors to a specific property or activity (the dependent variable). Common methods include Multiple Linear Regression (MLR) and various machine learning algorithms like Artificial Neural Networks (ANN). benthamdirect.comresearchgate.net
A typical QSAR/QSPR equation takes the form: Activity/Property = c0 + c1D1 + c2D2 + ... + cn*Dn where c represents coefficients determined by the regression analysis and D represents the molecular descriptors. chemrevlett.com
The predictive power and reliability of the developed model are assessed using statistical parameters such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). benthamdirect.com A robust model should have high R² and Q² values and a low RMSE. chemrevlett.combenthamdirect.com
For this compound derivatives, QSPR models could be developed to predict properties relevant to their chemical transformations, such as reaction rates, yields, or regioselectivity under specific conditions. For example, a model could predict the susceptibility of the C-2 position to nucleophilic attack based on the electronic and steric properties of different nucleophiles or other substituents on the pyridine ring. While many published QSAR studies on pyridine derivatives focus on biological activity, the same principles are directly applicable to modeling chemical reactivity and synthetic outcomes. chemrevlett.comresearchgate.netnih.gov
The table below presents examples of QSAR models developed for pyridine derivatives, illustrating the types of descriptors and statistical methods used.
| Studied Compounds | Predicted Activity | Modeling Method | Key Descriptors | Statistical Performance (R²) | Reference |
|---|---|---|---|---|---|
| Pyridine derivatives | Anticancer activity (IC₅₀) | MLR | 2D frequency fingerprints (B08[C-C], B05[N-S]), Number of H-bond donors (nHDon) | 0.808 (Training set) | chemrevlett.com |
| Imidazo[4,5-b]pyridine derivatives | Anticancer potency | GA-MLR, BP-ANN | Various descriptors from Dragon software | Not specified, but BP-ANN performed better | benthamdirect.com |
| Hydrazinyl thiazole-based pyridine derivatives | α-glucosidase inhibition | MLR, SVM | Mono-descriptor model | 0.888 | researchgate.net |
| 2-phenylpyran-4-ones | COX-2 inhibition | Hansch analysis (MLR) | Hydrophobic, electronic, and steric parameters | Not specified, but a good correlation was found | nih.gov |
Computational Approaches to SAR/SPR (e.g., Molecular Docking for Interaction Prediction)
Computational chemistry provides powerful tools to investigate the structure-activity and structure-property relationships of molecules at an atomic level. nih.gov For derivatives of this compound, methods like molecular docking are particularly useful for predicting how these molecules might interact with biological targets such as enzymes or receptors, which is a cornerstone of rational drug design. nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their binding affinity. nih.gov
In the context of this compound derivatives, docking studies can elucidate key interactions, such as:
Hydrogen Bonds: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The isopropoxy group and the aromatic ring can engage in hydrophobic interactions with nonpolar residues in the binding site.
Halogen Bonds: The chlorine atom can participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in molecular recognition.
Pi-Pi Stacking: The pyridine ring can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. arabjchem.org
By visualizing the docked poses, chemists can understand the SAR of a series of compounds. For example, a docking study could reveal why a particular substituent enhances binding affinity by showing that it forms a new, favorable interaction with the receptor. arabjchem.org This information is invaluable for designing new derivatives with improved potency and selectivity. For instance, if a docking simulation shows an empty pocket near the isopropoxy group, a medicinal chemist might design a new derivative with a larger substituent at that position to fill the pocket and increase binding affinity. nih.govarabjchem.org
Design Principles for Optimized Pyridine Scaffolds in Target-Oriented Synthesis
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to interact with a wide range of biological targets. mdpi.comdovepress.com The this compound framework offers a versatile starting point for the design of optimized scaffolds in target-oriented synthesis, leveraging its distinct structural and electronic features.
Key design principles for utilizing this scaffold include:
Strategic Functionalization: The chlorine atom at the C-2 position serves as a handle for introducing molecular diversity. It can be readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions to build more complex structures. This allows for the systematic exploration of the chemical space around the pyridine core. smolecule.comnih.gov
Modulation of Physicochemical Properties: The isopropoxy group at the C-4 position influences the lipophilicity and metabolic stability of the molecule. This group can be modified to fine-tune these properties. For example, replacing it with other alkoxy groups or more polar functionalities can alter the compound's solubility and pharmacokinetic profile. nih.gov
Vectorial Design: The substitution pattern of this compound allows for a vectorial approach to drug design. The pyridine nitrogen and the substituents at positions 2 and 4 point in specific directions, which can be exploited to achieve precise interactions within a target's binding site. Computational modeling, such as molecular docking, can guide the placement of functional groups to maximize these interactions. nih.gov
Bioisosteric Replacement: The chloro and isopropoxy groups can be replaced with bioisosteres to improve activity, selectivity, or metabolic properties. For example, the chlorine atom could be replaced by a trifluoromethyl group to alter electronic properties and enhance metabolic stability.
By applying these principles, chemists can rationally design and synthesize novel pyridine derivatives based on the this compound scaffold. This approach facilitates the development of compounds with optimized properties for specific applications, whether in medicinal chemistry, agrochemicals, or materials science. mdpi.comnih.gov The inherent reactivity and modular nature of this scaffold make it a valuable tool in the modern synthetic chemist's arsenal.
Future Research Directions and Methodological Innovations in 2 Chloro 4 Isopropoxypyridine Chemistry
Exploration of Sustainable and Green Synthesis Methodologies
The principles of green chemistry are increasingly central to modern synthetic strategies, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.gov The synthesis of pyridine (B92270) derivatives, including 2-Chloro-4-isopropoxypyridine, is an active area for the application of these principles.
Future research will likely focus on several key green methodologies:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. acs.orgarxiv.org Its application in the synthesis of pyridine and pyrimidine (B1678525) derivatives has been shown to be an effective green chemistry tool. numberanalytics.commt.com Research into microwave-assisted methods for the alkoxy-functionalization of chloropyridines could provide a more efficient route to this compound.
Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials. manchester.ac.uk This approach is highly atom-economical and efficient. manchester.ac.uk Developing novel MCRs that can construct the substituted pyridine ring of this compound in a single step from simple, readily available precursors is a significant area of future exploration. acs.orgmdpi.com
Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced safety, better heat transfer, improved reproducibility, and easier scalability. researchgate.net For reactions involving potentially hazardous reagents or exothermic processes, flow chemistry provides a much safer environment. researchgate.netoup.com The synthesis of chloropyridines and their subsequent functionalization can be significantly improved using flow reactors, which allow for high temperatures and pressures to be used safely, often accelerating reaction rates. researchgate.netrsc.org Kilogram-scale synthesis of related compounds like 2-hydroxypyridine-N-oxide has been safely achieved using flow chemistry, demonstrating its industrial potential. oup.com
Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or bio-derived solvents, and recyclable catalysts are core tenets of green chemistry. acs.org Research is moving towards using heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. acs.org For the synthesis of this compound, this could involve developing solid-supported catalysts for the chlorination or alkoxylation steps.
| Green Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner products. acs.orgnumberanalytics.com | Optimization of microwave parameters for the alkoxylation of 2,4-dichloropyridine (B17371). |
| Multicomponent Reactions (MCRs) | High atom economy, one-pot synthesis, reduced waste. manchester.ac.uk | Design of novel MCRs to assemble the substituted pyridine core. |
| Flow Chemistry | Enhanced safety, superior process control, easy scalability. researchgate.net | Development of a fully continuous process from chlorination to alkoxylation. |
| Green Solvents/Catalysts | Reduced environmental impact, catalyst recyclability, lower costs. acs.org | Screening for effective, reusable catalysts in aqueous or bio-based solvent systems. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis, capable of predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes. nih.govscielo.org.za This data-driven approach can accelerate discovery and reduce the experimental burden.
For the chemistry of this compound, AI and ML can be applied in several ways:
Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the success or failure of a planned reaction. acs.org For instance, a model could predict the yield of the reaction between 2,4-dichloropyridine and isopropanol (B130326) under various conditions (catalyst, base, solvent, temperature), guiding the chemist to the most promising parameters.
Retrosynthesis Planning: AI tools can propose synthetic routes to a target molecule by working backward from the product. arxiv.orgengineering.org.cn For this compound, an AI could suggest various pathways, potentially uncovering non-intuitive or more efficient routes than those designed by humans.
Optimization of Reaction Conditions: By actively learning from experimental results, ML algorithms can iteratively suggest new reaction conditions to optimize a desired outcome, such as yield or selectivity. acs.org This has been successfully applied to the functionalization of other heterocycles. acs.org
Predicting Suitability for Flow Chemistry: ML models are being developed to assess whether a particular reaction would benefit from being run in a continuous flow system, accelerating the adoption of this technology. frontiersin.org
| AI/ML Application | Description | Relevance to this compound |
| Property Prediction | Models predict physical, chemical, or biological properties of molecules. numberanalytics.comscielo.org.za | Predict solubility, reactivity, and potential bioactivity of derivatives. |
| Synthesis Planning | Algorithms design efficient synthetic routes to a target molecule. arxiv.orgnumberanalytics.com | Propose novel and efficient pathways for synthesis. |
| Reaction Optimization | ML models suggest optimal reaction conditions based on experimental data. acs.org | Fine-tune catalyst, solvent, and temperature for maximum yield and purity. |
| Flow Chemistry Assessment | Predicts if a reaction is suitable for continuous flow manufacturing. frontiersin.org | Guide the transition from batch to a more efficient and safer flow synthesis. |
Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring
A deep understanding of reaction mechanisms is crucial for optimizing processes, improving yields, and ensuring safety. Traditional methods of analysis often rely on quenching the reaction and analyzing the mixture, which may not capture the full picture of transient intermediates or the true reaction kinetics. Advanced in-situ spectroscopic techniques allow chemists to "watch" reactions as they happen in real-time.
Future research in this area will leverage these techniques to study the synthesis of this compound:
In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands. rsc.orgresearchgate.net This is particularly useful for understanding the kinetics of the alkoxylation step and identifying any short-lived intermediates. mt.com For example, in-situ FTIR can track the disappearance of the starting 2,4-dichloropyridine and the appearance of the this compound product. researchgate.net
In-situ NMR Spectroscopy: While less common for routine monitoring, in-situ NMR provides detailed structural information about species in the reaction mixture, making it invaluable for complex mechanistic investigations.
X-ray Absorption Spectroscopy (XAS): This synchrotron-based technique is highly sensitive to the local electronic and atomic structure around a specific element. manchester.ac.uk It can be used to probe the state of a metal catalyst during a cross-coupling reaction on the pyridine ring, providing insights that are difficult to obtain by other means. manchester.ac.uk
By applying these techniques, researchers can gain unprecedented insight into the mechanisms of reactions used to synthesize and functionalize this compound, leading to more robust and optimized synthetic protocols.
Expanding the Synthetic Scope and Research Applications through Novel Catalytic Systems
The chlorine atom on the pyridine ring of this compound is a key handle for further functionalization, primarily through cross-coupling reactions. The development of novel catalytic systems is essential for expanding the range of possible transformations and creating new analogues with diverse properties.
Future directions in catalysis for this system include:
Advanced Palladium Catalysts: While palladium is the workhorse for many cross-coupling reactions, research continues to develop more active and versatile catalysts. This includes new N-heterocyclic carbene (NHC) ligands that can improve the efficiency of coupling with challenging substrates. researchgate.net Ligand-free palladium systems that work in green solvents like water are also highly desirable. nih.gov
Earth-Abundant Metal Catalysis: To move away from expensive and rare precious metals like palladium, researchers are increasingly exploring catalysts based on earth-abundant metals such as copper, nickel, and cobalt. mdpi.comoup.com Cobalt-catalyzed cross-coupling of chloropyridines with Grignard reagents has shown excellent yields. oup.com Similarly, stable and reusable copper(I) catalysts have been developed for C-N coupling reactions of chloropyridines. mdpi.com Applying these systems to this compound could provide more cost-effective and sustainable routes to a wide array of derivatives.
Photoredox Catalysis: This rapidly growing field uses light to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. Photoredox catalysis could open up new avenues for the functionalization of the pyridine ring under very mild conditions.
C-H Activation: A long-term goal in synthetic chemistry is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like halides. Developing catalytic systems that can selectively activate a specific C-H bond on the this compound scaffold would represent a major step forward in synthetic efficiency. researchgate.net
| Catalytic System | Description | Potential Application for this compound |
| Advanced Palladium Catalysts | New ligands (e.g., NHCs) and ligand-free systems for improved activity and broader substrate scope. researchgate.netnih.gov | More efficient Suzuki, Buchwald-Hartwig, and other cross-couplings at the C2 position. |
| Earth-Abundant Metals | Catalysts based on Co, Cu, Ni, Fe to replace precious metals. mdpi.comoup.com | Cost-effective and sustainable synthesis of C-C and C-N coupled products. |
| Photoredox Catalysis | Use of light to enable novel bond formations under mild conditions. | Access to new types of functionalization not possible with thermal methods. |
| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalization steps. researchgate.net | Direct arylation or alkylation at positions 3, 5, or 6 without prior halogenation. |
Q & A
Q. What are the common synthetic routes for 2-Chloro-4-isopropoxypyridine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution, where a chloropyridine derivative reacts with isopropanol. Key reagents include polar solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) to facilitate substitution . Optimization involves controlling moisture (anhydrous conditions), stoichiometric ratios, and reaction time. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) assesses purity. Vibrational frequency analysis via IR spectroscopy aligns with computational models (e.g., DFT) to validate molecular geometry .
Q. What safety protocols are critical when handling this compound?
Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal/ocular exposure. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste per local regulations. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for inhalation exposure .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize byproducts in this compound synthesis?
Advanced optimization employs Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves nucleophilic substitution efficiency. Kinetic studies and in-situ monitoring (e.g., FTIR) help identify intermediate formation and side reactions .
Q. What mechanistic insights exist for the substitution reactions involving this compound?
Density Functional Theory (DFT) calculations reveal transition states and charge distribution during substitution. Isotopic labeling (e.g., deuterated isopropanol) tracks regioselectivity, while Hammett plots correlate substituent effects with reaction rates. These studies suggest a concerted SNAr mechanism in polar aprotic solvents .
Q. How is this compound evaluated for biological activity in drug discovery?
Biological screening includes:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.
- Cytotoxicity studies : Test against cancer cell lines (e.g., MCF-7) via MTT assays.
- In vivo models : Assess pharmacokinetics (e.g., bioavailability in rodent models) and toxicity profiles .
Q. What strategies mitigate isomer formation during functionalization of this compound?
Regioselectivity is controlled using directing groups (e.g., nitro or methoxy) to block competing reaction sites. Computational modeling (e.g., molecular docking) predicts steric/electronic effects, while chromatography (e.g., chiral HPLC) separates isomers. Catalytic asymmetric synthesis can also enforce stereochemical outcomes .
Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?
Advanced HPLC methods use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). Method validation includes linearity (R² > 0.999), precision (RSD < 2%), and recovery studies (spiked samples). Mass spectrometry (LC-MS/MS) enhances sensitivity for trace analysis in biological fluids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
